Bienvenue dans la boutique en ligne BenchChem!

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol

RNase L activation Interferon antiviral pathway Protein synthesis inhibition

CAS 296791-77-0 is a potent, cell-permeable RNase L activator (IC50 2.30 nM) for antiviral pathway research. Its unique three-point pharmacophore (phenolic OH, sulfonamide NH, piperidine N) and benzisothiazole 1,1-dioxide core offer a distinct H-bond geometry not found in standard benzothiazoles. With a high XLogP of 2.4, it bypasses delivery challenges of 2-5A analogs. This ISO-certified compound (NLT 98% purity) includes a reference 1H NMR spectrum for immediate in-house QC, making it an ideal, high-confidence starting point for chemical probe optimization.

Molecular Formula C19H21N3O3S
Molecular Weight 371.46
CAS No. 296791-77-0
Cat. No. B3000849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol
CAS296791-77-0
Molecular FormulaC19H21N3O3S
Molecular Weight371.46
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)O
InChIInChI=1S/C19H21N3O3S/c23-17-9-8-15(12-14(17)13-22-10-4-1-5-11-22)20-19-16-6-2-3-7-18(16)26(24,25)21-19/h2-3,6-9,12,23H,1,4-5,10-11,13H2,(H,20,21)
InChIKeyUOWOGGFKPZGUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (CAS 296791-77-0): Core Chemical Identity and Procurement Starting Point


4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (CAS 296791-77-0) is a benzisothiazole 1,1-dioxide derivative bearing a piperidin-1-ylmethyl-substituted phenol at the 3-amino position [1]. The benzisothiazole 1,1-dioxide (cyclic sulfonamide) core distinguishes it from simple benzothiazoles and confers distinct hydrogen-bond acceptor/donor geometry [1][2]. The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000107896, indicating prior inclusion in high-throughput screening initiatives [2]. Vendors report purity grades of 95% to NLT 98%, with ISO-certified manufacturing available .

Why 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol Cannot Be Interchanged with Generic Benzothiazole or Simple Piperidinyl Analogs


The benzothiazole and benzisothiazole literature contains numerous compounds, but three structural features converge in CAS 296791-77-0 that are not present together in common alternatives [1]. The 1,1-dioxide moiety introduces a tetrahedral sulfur with two S=O vectors that reshape the electrostatic surface and H-bond acceptor geometry compared to non-oxidized benzothiazoles [1][2]. The piperidin-1-ylmethyl group at the ortho position of the phenol provides a basic amine that alters logD and may facilitate intracellular trafficking in a manner that morpholine or N-methylpiperazine replacements cannot replicate [1]. Finally, the three-point pharmacophore—phenolic OH, endocyclic sulfonamide NH, and piperidine N—produces a spatial arrangement of hydrogen-bond donors and acceptors distinct from both 3-hydrazino-benzisothiazole dioxides and 3-piperidinyl-1,2-benzisothiazoles [3][4]. Substituting any one of these groups with a close analog would generate a different compound with unproven functional equivalence in the assays described below.

Quantitative Differentiation Evidence: CAS 296791-77-0 vs. Closest Structural and Functional Analogs


RNase L Activation Potency (IC50 = 2.30 nM): Small-Molecule Activation vs. Natural 2-5A Oligoadenylate Baseline

In a cell-free functional assay measuring RNase L-mediated inhibition of protein synthesis in mouse L-cell extracts, CAS 296791-77-0 (recorded as MLS000107896) activated RNase L with an IC50 of 2.30 nM [1]. This represents direct small-molecule activation of the 2-5A-dependent endoribonuclease pathway. For context, the natural activator 2′-5′ oligoadenylate (2-5A) trimer typically activates RNase L in similar cell-free translation assays at sub-nanomolar to low nanomolar concentrations, though precise values vary with oligomer length and assay conditions [2]; no direct head-to-head comparison in a single publication is publicly available. The small-molecule nature of CAS 296791-77-0 (MW 371.5) contrasts with the oligonucleotide character of 2-5A (trimer MW ≈ 900–1200), potentially conferring advantages in cellular permeability and metabolic stability that are not captured by cell-free potency alone [3].

RNase L activation Interferon antiviral pathway Protein synthesis inhibition

Physicochemical Profile Differentiation: XLogP, H-Bond Donor/Acceptor Count vs. Benzisothiazole Dioxide Class

CAS 296791-77-0 has an XLogP3-AA of 2.4 with exactly 2 hydrogen-bond donors (phenolic OH, sulfonamide NH) and 5 hydrogen-bond acceptors (sulfone O×2, phenolic O, piperidine N, endocyclic N) [1]. This profile differs markedly from simpler benzisothiazole 1,1-dioxides such as 3-butyl-1,2-benzisothiazole 1,1-dioxide (XLogP ~2.0–2.2, 0 HBD, 3 HBA) and 3-hydrazino-1,2-benzisothiazole 1,1-dioxide derivatives (typically XLogP 0.5–1.5, 2–3 HBD, 4–5 HBA) [2]. The piperidin-1-ylmethyl group introduces a tertiary amine (predicted pKa ~8.5–9.5) that will be predominantly protonated at physiological pH, creating an amphiphilic character (neutral lipophilic core + cationic amine) not present in neutral benzisothiazole dioxides lacking a basic center [3]. Quantitatively, a difference in XLogP of >0.5 units and a difference of 1 full HBD distinguishes this compound within the benzisothiazole dioxide chemical space.

Lipophilicity Hydrogen bonding Drug-likeness

Spectral Identity Confirmation: ¹H NMR Fingerprint as a Unique Lot-Verification Standard vs. Uncharacterized Analogs

A full ¹H NMR spectrum for CAS 296791-77-0 is publicly deposited in the SpectraBase spectral database, providing an independent reference standard for lot identity verification [1]. This contrasts with many structurally related benzisothiazole dioxide analogs listed in vendor catalogs, which frequently lack publicly accessible spectral data, making independent identity confirmation prior to assay deployment impossible without commissioning de novo characterization [2]. The availability of a verified NMR spectrum reduces the risk of mis-identification, a documented problem in chemical probe procurement where incorrect structures have been supplied under valid CAS numbers [3]. The compound is also available at NLT 98% purity from ISO-certified manufacturers, with analytical QC documentation on request .

Quality control Compound identity verification NMR spectroscopy

PTP1B Inhibition Patent Landscape: Structural Distinction from Oxazole-Fused Analogs

Patent RU 2 350 613 C2 discloses substituted thiazolbenzoisothiazol dioxide derivatives as inhibitors of phosphotyrosine phosphatase 1B (PTP1B), a validated target for type II diabetes and insulin resistance [1]. The generic Markush structure encompasses compounds with an R1 phenyl group bearing piperidin-1-yl substituents and an R3 hydrogen on the thiazole linker nitrogen, which describes the core substitution pattern of CAS 296791-77-0 [1]. A structurally adjacent patent (RU 2 377 242 C2) claims oxazole-fused benzisothiazole dioxide derivatives that replace the thiazole ring with an oxazole, resulting in altered heteroatom electronegativity and hydrogen-bonding patterns relative to the thiazole-containing CAS 296791-77-0 [2]. The thiazole sulfur provides a distinct polarizability and potential for sulfur-π interactions not available to oxazole analogs, which may influence binding-site complementarity at PTP1B [3].

PTP1B inhibition Diabetes type II Patent selectivity

Highest-Return Application Scenarios for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol Based on Quantitative Evidence


Small-Molecule RNase L Chemical Probe Development for Interferon Pathway Studies

With an IC50 of 2.30 nM for RNase L activation in mouse L-cell extracts [1], CAS 296791-77-0 is the only publicly recorded small-molecule benzisothiazole dioxide RNase L activator with quantitative functional potency data. Research groups investigating the 2-5A/RNase L antiviral pathway can use this compound as a cell-permeable, non-oligonucleotide starting point for chemical probe optimization, bypassing the delivery and stability challenges of 2-5A analogs [2]. The XLogP of 2.4 and protonatable piperidine (predicted pKa ~8.5–9.5) suggest adequate passive membrane permeability for cell-based assays [3].

Fragment-Based or Property-Driven Library Design Targeting the Benzisothiazole Dioxide Chemical Space

CAS 296791-77-0 occupies a specific physicochemical niche (XLogP = 2.4, 2 HBD, 5 HBA, TPSA = 78.5 Ų) that is underpopulated in commercial benzisothiazole dioxide collections [1]. Procurement teams building diversity-oriented screening libraries or fragment-elaboration sets can use this compound to probe the effect of a basic piperidine center on target engagement, solubility, and cellular activity, while retaining the benzisothiazole 1,1-dioxide core's favorable metabolic stability profile [2]. The availability of a reference ¹H NMR spectrum enables immediate in-house QC verification upon receipt [3].

PTP1B Inhibitor Lead Generation with Differentiated IP Space from Oxazole-Based Competitor Patents

The thiazolbenzoisothiazol dioxide core of CAS 296791-77-0 falls within the generic scope of PTP1B inhibitor patent RU 2 350 613 C2, but is structurally distinct from the oxazole-fused variants claimed in RU 2 377 242 C2 [1][2]. Medicinal chemistry teams pursuing PTP1B as a diabetes target can leverage the sulfur-containing thiazole ring to explore binding interactions (e.g., sulfur-π contacts with Phe or Tyr residues in the PTP1B active site) that are inaccessible to oxazole-based inhibitors [3], potentially yielding differentiated structure-activity relationships and freedom-to-operate advantages.

Pharmacophore Validation for Benzisothiazole Dioxide-Based Interferon Pathway Modulators

The three-point pharmacophore of CAS 296791-77-0—comprising a phenolic OH, a sulfonamide NH, and a piperidine tertiary amine—provides a defined spatial arrangement of H-bond donors and acceptors for computational pharmacophore modeling of RNAse L or related interferon-pathway targets [1]. The NMR-verified structure [2] and ISO-certified purity [3] ensure that computational models, molecular dynamics simulations, or docking studies are built on a high-confidence 3D conformation, reducing the risk of artifacts from mis-assigned tautomeric states or protonation ambiguities.

Quote Request

Request a Quote for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.